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Compound of Interest

Compound Name: ATX-002

Cat. No.: B10854682

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-002 is a proprietary ionizable cationic lipid that has demonstrated significant potential as a
key component of lipid nanoparticle (LNP) formulations for the delivery of RNA-based
therapeutics, such as siRNA and mRNA.[1] Its unique chemical structure allows for efficient
encapsulation of nucleic acid payloads and facilitates their delivery into target cells. This
technical guide provides a comprehensive overview of the chemical synthesis pathway for
ATX-002, including detailed experimental protocols for each key step, quantitative data
summaries, and visualizations of the synthetic workflow. The information presented herein is
intended to serve as a valuable resource for researchers and professionals engaged in the
development of advanced drug delivery systems.

The molecular structure of ATX-002 is di((Z)-non-2-en-1-yl) 8,8"-((((2-
(dimethylamino)ethyl)thio)carbonyl)azanediyl)dioctanoate, with the chemical formula
C39H72N205S and a molecular weight of 681.07 g/mol .

ATX-002 Chemical Synthesis Pathway Overview

The synthesis of ATX-002 can be conceptually divided into three main stages:

o Preparation of the Alkyl Halide Intermediate: Synthesis of methyl 8-bromooctanoate.
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» Synthesis of the Secondary Amine Core: Preparation of the key intermediate, di((Z)-non-2-
en-1-yl) 8,8'-(azanediyl)dioctanoate.

o Final Assembly and Functionalization: Coupling of the secondary amine core with the
headgroup precursor to yield ATX-002.

Below is a detailed description of each stage, including step-by-step experimental protocols.

Stage 1: Synthesis of Methyl 8-bromooctanoate

The first stage involves the synthesis of the key alkylating agent, methyl 8-bromooctanoate,
through the esterification of 8-bromooctanoic acid.

Experimental Protocol: Fischer Esterification of 8-
bromooctanoic acid

Materials:

e 8-bromooctanoic acid

Methanol (MeOH)

Sulfuric acid (H2S0a4), concentrated

Diethyl ether

Saturated sodium bicarbonate (NaHCOs) solution

Brine (saturated NacCl solution)

Magnesium sulfate (MgSQOa), anhydrous

Procedure:[2]

e To a solution of 8-bromooctanoic acid (1.0 eq) in methanol (approximately 5 mL per gram of
acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

o Heat the reaction mixture to reflux and maintain for 5 hours.
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» Monitor the reaction progress by thin-layer chromatography (TLC).

o After completion, cool the mixture to room temperature and remove the methanol under
reduced pressure.

» Dissolve the oily residue in diethyl ether.

o Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and
brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield methyl 8-bromooctanoate as a colorless oil.

Parameter Value Reference
Starting Material 8-bromooctanoic acid [2]
Reagents Methanol, Sulfuric acid [2]
Reaction Time 5 hours at reflux [2]
Typical Yield >95% [2]
Purification Liquid-liquid extraction [2]

Stage 2: Synthesis of di((Z)-non-2-en-1-yl) 8,8'-
(azanediyl)dioctanoate

This stage involves a two-step process to synthesize the core secondary amine intermediate.

Step 2a: Synthesis of Dimethyl 8,8'-
(azanediyl)dioctanoate

This step involves the N-alkylation of a primary amine with two equivalents of methyl 8-
bromooctanoate. A plausible approach is the reaction of benzylamine with methyl 8-
bromooctanoate followed by debenzylation.

Experimental Protocol (Representative):[3]
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Materials:

Benzylamine

Methyl 8-bromooctanoate

Potassium carbonate (K2COs), anhydrous
Dimethylformamide (DMF), anhydrous
Ethyl acetate

10% Palladium on carbon (Pd/C)

Ethanol

Procedure:[3]

To a solution of benzylamine (1.0 eq) in anhydrous DMF, add anhydrous potassium
carbonate (3.0 eq).

Add methyl 8-bromooctanoate (2.2 eq) dropwise to the suspension.
Heat the reaction mixture to 80 °C and stir for 36 hours.
Cool the reaction to room temperature, add water, and extract the product with ethyl acetate.

Wash the combined organic layers with water and brine, then dry over anhydrous sodium
sulfate.

Concentrate the solution and purify the residue by silica gel column chromatography to
obtain dimethyl 8,8'-(benzylimino)dioctanoate.

Dissolve the product in ethanol and add 10% Pd/C.

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 2 hours at room
temperature.
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« Filter the reaction mixture through celite and concentrate the filtrate to yield dimethyl 8,8'-
(azanediyl)dioctanoate.

Parameter Value Reference

Benzylamine, Methyl 8-

Starting Materials [3]
bromooctanoate

Reagents K2COs, DMF, Pd/C, H2 [3]

] ] 36 hours (alkylation), 2 hours

Reaction Time ] [3]
(hydrogenation)

Typical Yield ~80% (alkylation) [3]

o Column chromatography,

Purification o [3]

Filtration

Step 2b: N-Alkylation with (Z)-non-2-en-1-yl bromide

The secondary amine is then alkylated with a suitable (Z)-non-2-en-1-yl electrophile.
Experimental Protocol (Proposed):

Materials:

Dimethyl 8,8'-(azanediyl)dioctanoate

(Z2)-non-2-en-1-yl bromide (prepared from (Z)-non-2-en-1-ol)

Potassium carbonate (K2COs), anhydrous

Acetonitrile, anhydrous
Procedure:

o To a solution of dimethyl 8,8'-(azanediyl)dioctanoate (1.0 eq) in anhydrous acetonitrile, add
anhydrous potassium carbonate (3.0 eq).

e Add (Z)-non-2-en-1-yl bromide (2.5 eq) to the suspension.
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» Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by
TLC).

o Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.

o Purify the residue by silica gel column chromatography to obtain di((Z)-non-2-en-1-yl) 8,8'-
(azanediyl)dioctanoate.

Parameter Value Reference
Dimethyl 8,8'-
Starting Materials (azanediyl)dioctanoate, (2)- N/A (Proposed)

non-2-en-1-yl bromide

Reagents K2COs, Acetonitrile N/A (Proposed)
Reaction Time Varies (monitor by TLC) N/A (Proposed)
Typical Yield N/A (Proposed) N/A (Proposed)
Purification Column chromatography N/A (Proposed)

Stage 3: Final Synthesis of ATX-002

The final stage involves the coupling of the secondary amine intermediate with a functionalized
headgroup precursor, followed by a deprotection step.

Experimental Protocol: (Based on patent description WO2015074085A1)

Materials:

di((Z)-non-2-en-1-yl) 8,8'-(azanediyl)dioctanoate

Boc-protected 2-(dimethylamino)ethanethiol derivative (e.g., S-(2-(dimethylamino)ethyl)
carbonothioate with a suitable leaving group)

Coupling agent (e.g., DCC, EDC/HOBY)

Anhydrous dichloromethane (DCM)

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b10854682?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Trifluoroacetic acid (TFA)

Procedure:

Dissolve di((Z2)-non-2-en-1-yl) 8,8'-(azanediyl)dioctanoate (1.0 eq) and the Boc-protected 2-
(dimethylamino)ethanethiol derivative in anhydrous DCM.

Add a suitable coupling agent and stir the reaction at room temperature until completion.

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and
concentrate.

Purify the crude product by silica gel column chromatography to obtain the Boc-protected
ATX-002 precursor.

Dissolve the purified precursor in dry DCM and cool to 0 °C.
Add trifluoroacetic acid (TFA) dropwise and allow the reaction to warm to room temperature.
Monitor the deprotection by TLC.

Upon completion, carefully neutralize the reaction with a saturated sodium bicarbonate
solution.

Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and
concentrate to yield ATX-002.
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Parameter Value Reference

di((2)-non-2-en-1-yl) 8,8'-
Starting Materials (azanediyl)dioctanoate, Boc- (W0O2015074085A1)
protected headgroup

Reagents Coupling agent, DCM, TFA (WO2015074085A1)
Reaction Time Varies (monitor by TLC) (W0O2015074085A1)
Typical Yield 68% (for the deprotection step) (W0O2015074085A1)
o Column chromatography,
Purification ) (WO2015074085A1)
Extraction
Visualizations

ATX-002 Synthesis Workflow
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MeOH, H2504

acid

Methyl 8-bromuoc|anca@

Stage 2: Secondary Amine Core Synthesis

(2)-non-2-en-1-yl bromide

1. K2COs, DMF K2COs, MeCN
N-Alkylati

Benzylamine AL HIE (e en-1-y1)

J

Dimethyl 8,8-(azanediyl)dioctanoate Coupling Agent, DCM

Stage 3: Final Assembly

— TFA, DCM
Boc-ATX-002 |2 i ATX-002

Click to download full resolution via product page

Caption: Overall synthetic workflow for ATX-002.

Logic of ATX-002 Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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